N-(6-Cyanohexanoyl)glycine, ethyl ester

Description

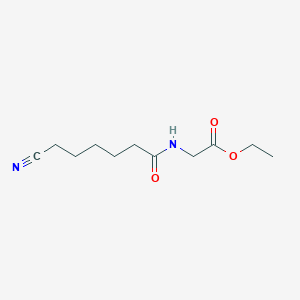

N-(6-Cyanohexanoyl)glycine, ethyl ester is a synthetic glycine derivative where the amino group is acylated with a 6-cyanohexanoyl moiety, and the carboxylic acid is esterified with ethanol.

Properties

Molecular Formula |

C11H18N2O3 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

ethyl 2-(6-cyanohexanoylamino)acetate |

InChI |

InChI=1S/C11H18N2O3/c1-2-16-11(15)9-13-10(14)7-5-3-4-6-8-12/h2-7,9H2,1H3,(H,13,14) |

InChI Key |

FEJPFCWXMSJCMU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNC(=O)CCCCCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison :

N-(β-Cyanoethyl)glycine ethyl ester (CAS 44981-94-4): Structure: Shorter chain (β-cyanoethyl vs. 6-cyanohexanoyl). Molecular Weight: 156.18 g/mol (C₇H₁₂N₂O₂) .

N-(2-Pyridylmethyl)glycine ethyl ester (CAS 62402-24-8):

- Structure : Aromatic pyridylmethyl substituent.

- Molecular Weight : 194.23 g/mol (C₁₀H₁₄N₂O₂) .

- Impact : The aromatic group enhances π-π stacking interactions, useful in drug design, whereas the target’s aliphatic nitrile may improve membrane permeability.

N-(4-Fluoro-2-methylphenyl)glycine ethyl ester (CAS 1021238-54-9): Structure: Fluorinated aromatic substituent. Molecular Weight: 211.23 g/mol (C₁₁H₁₄FNO₂) .

Ethyl N-formylglycine (CAS 3154-51-6): Structure: Formyl group as a minimal acyl substituent. Molecular Weight: 131.13 g/mol (C₅H₉NO₃) . Impact: Smaller substituent reduces steric hindrance, facilitating enzymatic cleavage compared to the bulky 6-cyanohexanoyl group.

Physicochemical Properties

Note: *Calculated based on structure (C₁₁H₁₇N₂O₃).

- Solubility: Aliphatic nitriles (e.g., cyanohexanoyl) may enhance lipid solubility compared to aromatic or polar substituents .

- Stability : Ethyl esters generally hydrolyze slower than methyl esters, while nitriles may undergo enzymatic conversion to amides or acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.